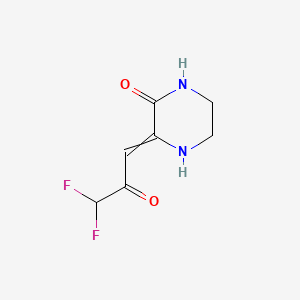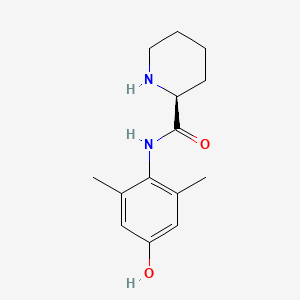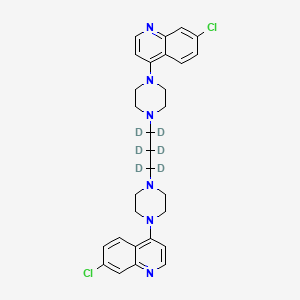
(E)-N-Methylcinnamylamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Methylcinnamylamine-d3 is a deuterated derivative of N-Methylcinnamylamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-Methylcinnamylamine-d3 typically involves the following steps:
Starting Materials: The synthesis begins with cinnamaldehyde and deuterated methylamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.
Catalysts: A catalyst such as palladium on carbon (Pd/C) is used to facilitate the hydrogenation process.
Temperature and Pressure: The reaction is conducted at elevated temperatures (around 50-100°C) and pressures (1-5 atm) to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: (E)-N-Methylcinnamylamine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, replacing the amine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products:
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of cinnamyl alcohol.
Substitution: Formation of N-substituted cinnamylamines.
Scientific Research Applications
(E)-N-Methylcinnamylamine-d3 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-Methylcinnamylamine-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate metabolic pathways by acting as a substrate or inhibitor, affecting the overall biochemical processes.
Comparison with Similar Compounds
N-Methylcinnamylamine: The non-deuterated version of the compound.
Cinnamylamine: Lacks the methyl group but shares the cinnamyl structure.
Deuterated Amines: Other amines labeled with deuterium for similar research purposes.
Uniqueness: (E)-N-Methylcinnamylamine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways more accurately.
Properties
CAS No. |
1795142-11-8 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
186.697 |
IUPAC Name |
(E)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H/b8-5+;/i1D3; |
InChI Key |
XGJZECMFJCEEJU-ZRHZDPIFSA-N |
SMILES |
CNCC=CC1=CC=CC=C1.Cl |
Synonyms |
(2E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine; (E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


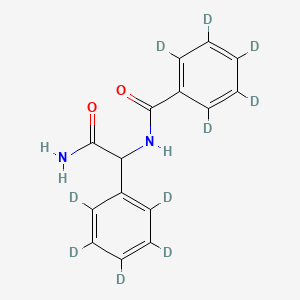
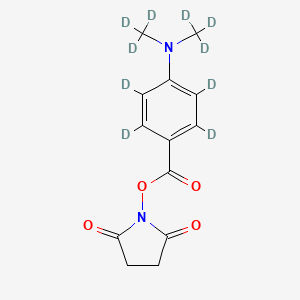
![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)
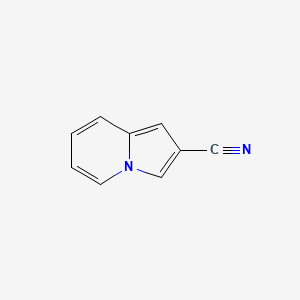
![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)
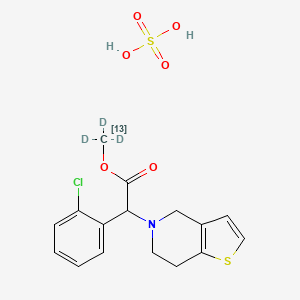
![3,4-Dihydro-1H-pyrido[3,4-b]indole-5,6(2H,9H)-dione](/img/structure/B587027.png)
